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Introduction
Namodenoson (CF102), also known as Cl-IB-MECA, is an orally bioavailable, small molecule

that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2][3]

Developed by Can-Fite BioPharma, it is under investigation for the treatment of advanced

hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH),

formerly non-alcoholic steatohepatitis (NASH).[4][5] Its therapeutic potential stems from the

differential expression of A3AR, which is found to be highly expressed on the surface of

cancerous and inflamed cells, but at low levels in normal tissues.[3][6] This targeted

mechanism of action suggests a favorable safety profile and forms the basis of its anti-

inflammatory and anti-cancer effects.[3][6] This technical guide provides a comprehensive

overview of the pharmacokinetics and pharmacodynamics of Namodenoson, supported by

data from key clinical trials.

Pharmacokinetics
Namodenoson is characterized by its good oral bioavailability and a half-life of approximately

12 hours.[7][8] It is noted to be a very stable agent that is minimally metabolized by the liver.[5]

A Phase I/II study in patients with HCC demonstrated that Namodenoson exhibits linear

pharmacokinetic behavior.[5]
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The primary molecular target of Namodenoson is the A3 adenosine receptor. It binds with high

affinity and selectivity, which is crucial for its targeted therapeutic effects.

Parameter Value Selectivity

Binding Affinity (Ki) 0.33 nM 2500-fold over A1 receptor

1400-fold over A2A receptor

Data sourced from

MedchemExpress and Selleck

Chemicals.[9][10]

Pharmacodynamics
The pharmacodynamic effects of Namodenoson are a direct consequence of its action on the

A3AR, leading to the modulation of key signaling pathways involved in inflammation and

oncogenesis.

Mechanism of Action
Upon binding to the A3AR, Namodenoson triggers a cascade of intracellular events. In cancer

cells, this activation leads to the deregulation of the Wnt/β-catenin and NF-κB signaling

pathways.[2][8][11] This disruption inhibits cancer cell growth and induces apoptosis

(programmed cell death).[2][8][11] In the context of liver inflammation and MASH,

Namodenoson's binding to A3AR on inflammatory cells, as well as adipocytes and bone

marrow cells, results in the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and

the stimulation of protective cytokines like G-CSF and adiponectin.[4][5] This dual action helps

to reduce liver inflammation, steatosis, and fibrosis.[4][5]
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Namodenoson's core signaling pathway.
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Clinical Efficacy in Hepatocellular Carcinoma (HCC)
Clinical trials have evaluated Namodenoson primarily as a second-line treatment for advanced

HCC, particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet

medical need.[6][12]

Table 1: Key Efficacy Results from Phase II HCC Trial (NCT02128958)

Endpoint
Namodenoson (25
mg BID)

Placebo
Hazard Ratio (HR) /
p-value

Overall Population

(n=78)

Median Overall

Survival (OS)
4.1 months 4.3 months HR: 0.82; p=0.46

Median Progression-

Free Survival (PFS)
2.5 months 1.9 months HR: 0.86; p=0.54

Child-Pugh B7

Subgroup (n=56)

Median OS 6.9 months 4.3 months HR: 0.81; p=0.46

Median PFS 3.5 months 1.9 months HR: 0.89; p=0.67

12-Month OS Rate 44% 18% p=0.028

Partial Response (PR)

Rate
8.8% (3/34 patients) 0% -

Data sourced from a

randomized, double-

blind, placebo-

controlled Phase II

study.[7][11][12]

Clinical Efficacy in MASH (NASH)
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Namodenoson has also been investigated for its anti-inflammatory and anti-fibrotic effects in

patients with NAFLD and NASH.

Table 2: Key Efficacy Results from Phase II NAFLD/NASH Trial (NCT02927314)

Endpoint (at 12
weeks)

Namodenoson (25
mg BID)

Placebo p-value

Change in ALT from

baseline
-15.4 U/L -1.7 U/L p=0.066

Change in AST from

baseline
-8.1 U/L +0.3 U/L p=0.03

Change in Liver Fat

Volume
Significant decrease - p=0.03

Change in FIB-4

Score
Significant decrease - p=0.01

ALT Normalization (at

16 weeks)
36.8% of patients 10.0% of patients p=0.038

Data sourced from a

randomized, double-

blind, placebo-

controlled Phase II

study.[8][13][14]

Experimental Protocols
The clinical development of Namodenoson has been supported by a series of well-defined

clinical trials. Below are the methodologies for two key Phase II studies.

Protocol: Phase II Study in Advanced HCC
(NCT02128958)

Study Design: A multicenter, randomized (2:1), double-blind, placebo-controlled clinical trial

conducted at 15 sites globally.[6][11]
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Patient Population: 78 patients with advanced HCC and Child-Pugh B cirrhosis who had

progressed on at least one prior systemic therapy.[6][11][12]

Intervention: Patients received either Namodenoson (25 mg) or a matching placebo,

administered orally twice daily (BID) in 28-day cycles.[6][11] Treatment continued until

disease progression or unacceptable toxicity.[11]

Primary Endpoint: Overall Survival (OS).[6][11]

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response (OR), Disease

Control Rate (DCR), and safety.[6]

Assessments: Tumor imaging was performed every 8 weeks. Safety was evaluated regularly

throughout the study.[15]

Protocol: Phase II Study in NAFLD/NASH (NCT02927314)
Study Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, dose-

finding study conducted in Israel.[13][14]

Patient Population: 60 patients aged ≥18 years with a diagnosis of NAFLD, defined as

hepatic steatosis ≥10% (via MRI-PDFF) and serum ALT levels ≥60 IU/L.[13]

Intervention: Patients were randomized to receive oral Namodenoson 12.5 mg BID, 25 mg

BID, or a matching placebo for 12 weeks, with a total follow-up period of 16 weeks.[13]

Primary Endpoint: Change in serum ALT levels after 12 weeks of treatment.[13]

Secondary Endpoints: Changes in AST, liver fat content, and fibrosis markers.[13]
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Workflow of the Phase II HCC Trial (NCT02128958).

Safety and Tolerability
Across multiple clinical studies, Namodenoson has demonstrated a consistently favorable

safety profile.[3][6] In the Phase II HCC trial, it was generally well-tolerated, with no treatment-

related deaths and no patients withdrawing due to toxicity.[6][11] The most common adverse

events reported (>10%) included anemia, abdominal pain, ascites, nausea, and fatigue.[6][16]

Similarly, in the NAFLD/NASH study, both dose levels were well-tolerated with no drug-

emergent severe adverse events or hepatotoxicity.[13][14]
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Conclusion
Namodenoson is a selective A3AR agonist with a well-defined mechanism of action that

confers both anti-cancer and anti-inflammatory properties. Pharmacokinetic data indicate good

oral bioavailability and a 12-hour half-life. Pharmacodynamic studies and clinical trials have

provided evidence of its efficacy in reducing tumor burden in a specific subpopulation of

advanced HCC patients and improving markers of liver health in individuals with MASH. Its

favorable safety profile further supports its continued clinical development as a promising

therapeutic agent for challenging liver diseases.[7][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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